
N-cyclopentyl-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide
Overview
Description
N-cyclopentyl-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H20N2O5S2 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
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Biological Activity
N-cyclopentyl-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide moiety attached to a cyclopentyl group and an isothiazolidinone derivative, which contributes to its unique biological profile. The molecular formula can be represented as .
Research indicates that this compound acts primarily as an inhibitor of specific phosphatases. Phosphatases are enzymes that remove phosphate groups from proteins, which can significantly influence various signaling pathways in cells. By modulating these pathways, the compound may exhibit effects on cell proliferation and apoptosis .
Antineoplastic Properties
Recent studies have highlighted the compound's potential in cancer therapy. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study involving human breast cancer cells showed a significant reduction in cell viability when treated with this compound at concentrations ranging from 10 to 50 µM .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. In models of neurodegenerative diseases, such as Alzheimer's disease, the compound exhibited protective effects against oxidative stress-induced neuronal damage. This was attributed to its ability to modulate signaling pathways associated with inflammation and apoptosis .
Case Studies
Study | Model | Findings |
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Study 1 | Human Breast Cancer Cells | Induced apoptosis at 10-50 µM concentrations. |
Study 2 | Neurodegenerative Disease Models | Reduced oxidative stress and neuronal damage. |
Study 3 | Phosphatase Inhibition Assay | Demonstrated selective inhibition of specific phosphatases involved in cancer progression. |
Properties
IUPAC Name |
N-cyclopentyl-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S2/c1-11-10-23(19,20)17(15(11)18)13-6-8-14(9-7-13)24(21,22)16-12-4-2-3-5-12/h6-9,11-12,16H,2-5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDGKZYZQNWCKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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